molecular formula C17H12N2O3 B303117 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303117
M. Wt: 292.29 g/mol
InChI Key: PYLDXSGSGJOIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is a heterocyclic compound that has shown potential as a pharmacological agent in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of knowledge regarding its mechanism of action and potential side effects.

Future Directions

For research on 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione include further studies on its mechanism of action, potential side effects, and efficacy in treating various diseases. Additionally, studies could focus on the development of new synthetic methods for the compound and the optimization of its pharmacological properties.

Synthesis Methods

The synthesis of 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been achieved using different methods. One such method involves the reaction of 5-methyl-1,3-benzoxazole-2-amine with phthalic anhydride in the presence of a catalyst, followed by the addition of methyl iodide and subsequent cyclization to form the desired compound.

Scientific Research Applications

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

Product Name

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H12N2O3/c1-9-3-6-14-13(7-9)18-15(22-14)10-4-5-11-12(8-10)17(21)19(2)16(11)20/h3-8H,1-2H3

InChI Key

PYLDXSGSGJOIKI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.